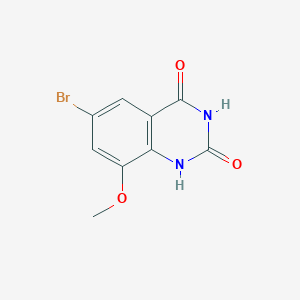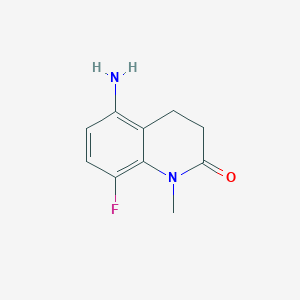![molecular formula C7H5NO3S B8085147 Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide](/img/structure/B8085147.png)
Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide is an organosulfur compound with potential applications in pharmaceuticals and organic synthesis. It consists of a fused thiophene and pyridine ring system with an oxo group at the third position and an additional dioxide functionality, making it unique in its chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several synthetic methods can be employed to prepare Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide. One common route involves the cyclization of appropriate precursors, such as 2-aminothiophenols with acetoacetic esters. This reaction typically requires acidic conditions and elevated temperatures.
Example Synthetic Route:
Step 1: Synthesis of 2-Aminothiophenol.
Step 2: Cyclization with Acetoacetic Ester in the presence of an acid catalyst.
Industrial Production Methods
Industrial-scale production generally involves optimizing the reaction conditions to increase yield and purity. This may include employing continuous flow reactors and refining the purification processes, such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide undergoes several types of reactions, which include:
Oxidation: Undergoes oxidation reactions to form sulfone derivatives.
Reduction: Can be reduced to thieno[2,3-b]pyridin-3(2H)-one.
Substitution: Aromatic substitutions can occur, especially in the presence of halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminium hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under electrophilic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which have been explored for their enhanced biological activities.
Aplicaciones Científicas De Investigación
Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide has broad scientific research applications due to its unique chemical properties.
Chemistry
Intermediate in Organic Synthesis: Used to synthesize more complex molecules.
Biology
Biological Probes: Utilized in studying enzyme interactions and protein binding.
Medicine
Potential Therapeutic Agent: Investigated for anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Material Science: Explored for its potential in creating novel materials with unique properties.
Mecanismo De Acción
The exact mechanism of action depends on the context in which the compound is used. Generally, its biological activity can be attributed to its ability to interact with biological macromolecules such as proteins and DNA. Its unique structure allows it to bind to specific molecular targets, thereby influencing biochemical pathways.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Thienopyridines: This class of compounds generally shares the fused thiophene-pyridine structure. Thieno[2,3-b]pyridin-3(2H)-one 1,1-Dioxide, however, stands out due to its additional dioxide functionality.
Thiazolopyridines: Another structurally similar class but contains a thiazole ring instead of a thiophene ring, leading to different reactivity and applications.
List of Similar Compounds
Thieno[3,2-b]pyridine
Thieno[2,3-c]pyridine
Thiazolo[2,3-b]pyridine
This compound's unique structural attributes open doors to a myriad of chemical and biological applications, proving it to be a compound of immense potential and interest.
Propiedades
IUPAC Name |
1,1-dioxothieno[2,3-b]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S/c9-6-4-12(10,11)7-5(6)2-1-3-8-7/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURUKMLQZGUQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1(=O)=O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(Boc-amino)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B8085073.png)



![6-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8085115.png)
![7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8085121.png)
![8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8085127.png)
![3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B8085131.png)
![Ethyl 6-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8085137.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B8085148.png)



